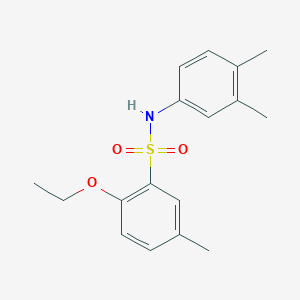

N-(3,4-Dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3S/c1-5-21-16-9-6-12(2)10-17(16)22(19,20)18-15-8-7-13(3)14(4)11-15/h6-11,18H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTINCGVYHAKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide typically involves the reaction of 3,4-dimethylaniline with 2-ethoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-Dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Antitumor Activity

Research indicates that sulfonamide derivatives, including N-(3,4-Dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide, exhibit significant antitumor properties. The mechanism often involves the inhibition of key enzymes and pathways associated with tumor growth.

Case Study :

A study demonstrated that similar compounds inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. For instance, the compound was tested against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.5 | Induces apoptosis |

| HeLa (Cervical) | 10.2 | Cell cycle arrest |

| A549 (Lung) | 12.8 | Inhibition of proliferation |

Anti-inflammatory Effects

N-(3,4-Dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide has shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines.

Mechanism :

The compound may inhibit the NF-kB pathway, leading to reduced expression of cytokines such as TNF-alpha and IL-6.

Case Study :

In a murine model of inflammation induced by lipopolysaccharides (LPS), treatment with similar sulfonamides resulted in decreased levels of inflammatory markers.

Antimicrobial Properties

The sulfonamide group is well-known for its antibacterial properties. Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Mechanism of Action :

The antimicrobial activity is primarily attributed to the inhibition of bacterial folic acid synthesis, disrupting nucleic acid synthesis and leading to bacterial cell death.

Synthesis and Derivatives

N-(3,4-Dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide can serve as a building block for synthesizing more complex molecules. Its derivatives have been explored for enhanced biological activities.

Synthesis Methodology :

The synthesis typically involves coupling reactions where the sulfonamide moiety is introduced to various aromatic amines or phenolic compounds under controlled conditions to yield derivatives with tailored properties.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethoxy and methyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

N-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide (CAS 1797277-15-6)

- Molecular Formula: C₁₉H₂₅NO₆S

- Key Features :

- A hydroxyethyl group bridges the sulfonamide nitrogen to a 3,4-dimethoxyphenyl ring.

- The benzene ring has 2-ethoxy and 5-methyl groups.

- Comparison: The dimethoxy substituents (electron-donating) on the phenyl ring may enhance solubility compared to the target compound’s 3,4-dimethylphenyl group (hydrophobic).

N-(2,4-Dimethylphenyl)-N'-methylmethanimidamide Monohydrochloride (BTS 27271-HCl)

- Molecular Formula : C₁₀H₁₃N₂Cl

- Key Features: A non-sulfonamide compound with a 2,4-dimethylphenyl group.

- Comparison :

4-Methoxy-3-[[(methylsulfonyl)amino]methyl]benzenesulfonyl Chloride (CAS 1016508-63-6)

- Molecular Formula: C₉H₁₂ClNO₅S₂

- Key Features: Methoxy and methylsulfonylamino groups on the benzene ring.

Physicochemical Properties

A comparative table of molecular properties is provided below:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Potential Applications |

|---|---|---|---|---|

| N-(3,4-Dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide | C₁₇H₂₁NO₃S | ~335.4 (calculated) | 3,4-dimethylphenyl, 2-ethoxy, 5-methyl | Research chemical (hypothetical) |

| N-(2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl)-... | C₁₉H₂₅NO₆S | 395.5 | 3,4-dimethoxyphenyl, hydroxyethyl | Unknown |

| BTS 27271-HCl | C₁₀H₁₃N₂Cl | 200.68 | 2,4-dimethylphenyl | Pesticide |

| 4-Methoxy-3-[[(methylsulfonyl)amino]methyl]... | C₉H₁₂ClNO₅S₂ | 313.79 | Methoxy, methylsulfonylamino | Chemical intermediate |

Key Observations :

- The target compound’s molecular weight (~335.4) is lower than the hydroxyethyl analog (395.5), suggesting differences in pharmacokinetics.

- Hydrophobic substituents (e.g., methyl groups) may enhance membrane permeability, while polar groups (e.g., methoxy, hydroxyethyl) improve aqueous solubility .

Biological Activity

N-(3,4-Dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula, which includes a sulfonamide group attached to a substituted aromatic system. The presence of the dimethylphenyl and ethoxy groups contributes to its lipophilicity and potential ability to penetrate biological membranes.

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives, including N-(3,4-Dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide, exhibit significant antimicrobial properties. These compounds typically act by inhibiting bacterial folic acid synthesis via competitive inhibition of the enzyme dihydropteroate synthase (DHPS) . In vitro studies have shown effectiveness against various bacterial strains, suggesting that this compound could be a candidate for developing new antibiotics.

2. Anticancer Properties

Several studies have explored the anticancer potential of sulfonamide derivatives. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, compounds similar to N-(3,4-Dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . This inhibition leads to reduced tumor growth in various cancer models.

3. Anti-inflammatory Effects

Sulfonamides are also noted for their anti-inflammatory properties. They may exert these effects by modulating inflammatory pathways, possibly through the inhibition of nitric oxide synthase (NOS) or cyclooxygenase (COX) enzymes . This action can reduce inflammation in conditions such as arthritis and other chronic inflammatory diseases.

The biological activity of N-(3,4-Dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide can be attributed to several mechanisms:

- Enzyme Inhibition : As mentioned earlier, the compound inhibits enzymes critical for bacterial survival and cancer cell proliferation.

- Cell Cycle Arrest : By targeting CDKs, this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Modulation of Signaling Pathways : It may affect various signaling pathways involved in inflammation and cell survival.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that N-(3,4-Dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics .

Case Study 2: Anticancer Activity

In a preclinical trial involving human cancer cell lines, this compound showed promising results in inhibiting cell growth and inducing apoptosis. The study highlighted its potential as a lead compound for further development in cancer therapy .

Comparative Analysis of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for N-(3,4-Dimethylphenyl)-2-ethoxy-5-methylbenzenesulfonamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves sulfonamide bond formation between 2-ethoxy-5-methylbenzenesulfonyl chloride and 3,4-dimethylaniline. Key considerations:

- Reagent stoichiometry: A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion, minimizing unreacted intermediates .

- Solvent selection: Use anhydrous dichloromethane or tetrahydrofuran under inert atmosphere (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride .

- Temperature control: Maintain 0–5°C during coupling to suppress side reactions (e.g., sulfonate ester formation).

- Purification: Column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization (ethanol/water) achieves >95% purity .

Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?

Answer:

- HPLC-DAD/MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to quantify purity and detect trace impurities (e.g., unreacted aniline) .

- NMR spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., ethoxy group position at C2) and absence of rotamers. Aromatic protons in 3,4-dimethylphenyl appear as distinct doublets (δ 6.8–7.2 ppm) .

- X-ray crystallography: Resolves steric effects from substituents (e.g., 3,4-dimethyl groups) and hydrogen-bonding patterns in the sulfonamide moiety .

Advanced: How does the electronic configuration of substituents influence biological activity, and how can structure-activity relationships (SAR) be systematically explored?

Answer:

- Substituent effects: The ethoxy group at C2 enhances lipophilicity, potentially improving membrane permeability, while 3,4-dimethylphenyl may sterically hinder target binding. Systematic SAR studies should:

- Replace the ethoxy group with methoxy/isopropoxy to modulate electronic effects .

- Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C5 to assess impact on sulfonamide acidity and target affinity .

- Computational modeling: Density Functional Theory (DFT) calculates partial charges and frontier molecular orbitals to predict binding modes to biological targets (e.g., carbonic anhydrase isoforms) .

Advanced: How can researchers resolve contradictions in biochemical assay data (e.g., varying IC₅₀ values across studies)?

Answer:

Contradictions often arise from:

- Assay conditions: Differences in buffer pH (e.g., Tris vs. HEPES) alter sulfonamide ionization, affecting binding kinetics. Standardize pH to 7.4 ± 0.1 .

- Protein source: Recombinant vs. native enzymes may exhibit divergent binding affinities. Validate target protein purity via SDS-PAGE and activity assays .

- Data normalization: Use internal controls (e.g., acetazolamide for carbonic anhydrase inhibition) to calibrate IC₅₀ values across labs .

Advanced: What strategies mitigate steric hindrance during target engagement, given the 3,4-dimethylphenyl group?

Answer:

- Crystal structure analysis: Compare ligand-bound vs. unbound target structures (e.g., via PDB databases) to identify conformational flexibility in binding pockets .

- Fragment-based design: Replace the 3,4-dimethylphenyl with smaller substituents (e.g., 4-methyl or hydrogen) while retaining sulfonamide pharmacophore .

- Molecular dynamics (MD) simulations: Simulate ligand-target interactions over 100 ns to assess stability of binding poses under steric strain .

Basic: What are the documented biological targets of structurally analogous sulfonamides, and how might these inform research on this compound?

Answer:

- Carbonic anhydrase inhibitors: Analogues with 2-ethoxy-5-methyl substitution show nanomolar inhibition of CA-IX/XII isoforms (relevant in cancer) .

- Antimicrobial activity: Sulfonamides with 3,4-dimethyl groups exhibit MIC values of 2–8 µg/mL against Gram-positive bacteria via dihydropteroate synthase inhibition .

- In vitro testing: Prioritize enzyme inhibition assays (e.g., CA isoforms) and antimicrobial disk diffusion to establish baseline activity .

Advanced: How can researchers validate the metabolic stability of this compound in preclinical models?

Answer:

- Microsomal assays: Incubate with rat/human liver microsomes (1 mg/mL protein, NADPH regeneration system) to measure t₁/₂. LC-MS/MS quantifies parent compound depletion .

- CYP450 inhibition screening: Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

- Metabolite identification: High-resolution MS (Q-TOF) detects phase I/II metabolites (e.g., O-deethylation or sulfonamide glucuronidation) .

Advanced: What computational tools are recommended for predicting toxicity and off-target effects?

Answer:

- ADMET prediction: Use SwissADME or ProTox-II to estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity .

- Molecular docking: AutoDock Vina or Glide screens against off-target databases (e.g., ChEMBL) to identify potential interactions with kinases or GPCRs .

- Carcinogenicity alerts: Derek Nexus flags structural alerts (e.g., nitro groups) absent in this compound but common in analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.